molecular formula C18H22N2OS B11323705 1-(2-phenylethyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(2-phenylethyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11323705
M. Wt: 314.4 g/mol
InChI Key: UZKZETUWYYWMRG-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of cyclopenta[d]pyrimidines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the cyclopenta[d]pyrimidine core with various substituents. Common reagents used in these reactions include aldehydes, amines, and thiols, which undergo cyclization under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form corresponding alcohols.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-phenylethyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidin-2-one derivatives: These compounds share the pyrimidinone core and exhibit similar biological activities.

    Cyclopenta[d]pyrimidine analogs: Compounds with different substituents on the cyclopenta[d]pyrimidine ring.

Uniqueness

1-(2-phenylethyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenylethyl and propan-2-ylsulfanyl groups enhances its potential for diverse applications and interactions with biological targets .

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

1-(2-phenylethyl)-4-propan-2-ylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C18H22N2OS/c1-13(2)22-17-15-9-6-10-16(15)20(18(21)19-17)12-11-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3

InChI Key

UZKZETUWYYWMRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC(=O)N(C2=C1CCC2)CCC3=CC=CC=C3

Origin of Product

United States

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